molecular formula C8H13ClN4O B15256616 4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine

4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B15256616
M. Wt: 216.67 g/mol
InChI Key: LRLLPYGRTIPFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butoxy group, a methyl group, and a chlorine atom attached to the triazine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The tert-butyl chloroformate acts as a protecting group, introducing the tert-butoxy group into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.

    Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis.

Major Products Formed

    Substitution Reactions: The major products are substituted triazines with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions but generally include oxidized or reduced triazine derivatives.

    Hydrolysis: The major product is the corresponding alcohol formed from the tert-butoxy group.

Scientific Research Applications

4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(Tert-butoxy)methyl]-1,3,5-triazin-2-amine: Similar structure but lacks the chlorine atom.

    6-Chloro-1,3,5-triazine-2,4-diamine: Similar structure but lacks the tert-butoxy group.

    4-Methyl-6-chloro-1,3,5-triazin-2-amine: Similar structure but lacks the tert-butoxy group.

Uniqueness

4-[(Tert-butoxy)methyl]-6-chloro-1,3,5-triazin-2-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various chemical reactions and applications in scientific research.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

4-chloro-6-[(2-methylpropan-2-yl)oxymethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H13ClN4O/c1-8(2,3)14-4-5-11-6(9)13-7(10)12-5/h4H2,1-3H3,(H2,10,11,12,13)

InChI Key

LRLLPYGRTIPFJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=NC(=NC(=N1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.